2-(Methoxyimino)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(Methoxyimino)-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxyimino group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxyimino)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Amino derivatives of the indene ring.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxyimino)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the indene ring system can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxyimino)-2-phenylacetonitrile: Similar in structure but with a nitrile group instead of the indene ring.
2-(Methoxyimino)-2-(2-methylphenoxy)methylphenylacetonitrile: Contains a phenoxy group, leading to different chemical properties.
2-(Methoxyimino)-2-(2-bromomethylphenyl)acetate: Features a bromomethyl group, which can influence its reactivity.
Uniqueness
2-(Methoxyimino)-1H-indene-1,3(2H)-dione is unique due to its indene ring system, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-methoxyiminoindene-1,3-dione |
InChI |
InChI=1S/C10H7NO3/c1-14-11-8-9(12)6-4-2-3-5-7(6)10(8)13/h2-5H,1H3 |
InChI Key |
QRJTXUNKAYTDFO-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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